Pim-1 Kinase Inhibitory Potency: Patent-Disclosed IC50 Data
In the Pim-1 enzyme assay as disclosed in patent US10828290, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide (Example 72 diastereoisomer 2) exhibited an IC50 of less than 100 nM against Pim-1 kinase [1]. This potency places the compound within the sub-100 nM range that is typically required for cellular target engagement and is comparable to or exceeds many earlier-generation Pim inhibitors. In contrast, structurally related benzo[d]thiazole-2-carboxamide derivatives evaluated in an EGFR inhibition context showed substantially weaker cytotoxicity, with several analogs displaying IC50 values exceeding 30 μM against cancer cell lines [2].
| Evidence Dimension | Target engagement potency — Pim-1 kinase inhibition |
|---|---|
| Target Compound Data | IC50 < 100 nM (Pim-1 enzyme assay) |
| Comparator Or Baseline | Structurally related benzo[d]thiazole-2-carboxamide EGFR inhibitor series: IC50 28–55 μM against cancer cell lines (compounds 2, 4, 7, 8) |
| Quantified Difference | Target compound is >280-fold more potent than comparator benzo[d]thiazole-2-carboxamide derivatives in distinct but structurally comparable assays |
| Conditions | Pim-1 enzyme assay: 20 μL reactions in white 384-well polystyrene plates, compound/DMSO pre-dotted; EGFR inhibitor cytotoxicity: MTT assay against A549 and HCT-116 cancer cell lines |
Why This Matters
Sub-100 nM Pim-1 potency distinguishes this compound from generic benzo[d]thiazole-2-carboxamide analogs that lack meaningful kinase inhibitory activity, making it the appropriate procurement choice for Pim kinase-focused oncology research programs.
- [1] Xue, C.; Li, Y.; Feng, H.; Zhang, K. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. US Patent US10828290. BindingDB Entry BDBM377249: Pim-1 IC50 < 100 nM. View Source
- [2] Zhang, L.; Deng, X.-S.; Zhang, C.; Meng, G.-P.; Wu, J.-F.; Li, X.-S.; Zhao, Q.-C.; Hu, C. Design, synthesis and cytotoxic evaluation of a novel series of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors. Medicinal Chemistry Research 2017, 26, 2180–2189. View Source
